molecular formula C10H17NO2S B7854130 (1R)-(+)-2,10,Camphorsultam

(1R)-(+)-2,10,Camphorsultam

Cat. No.: B7854130
M. Wt: 215.31 g/mol
InChI Key: STJNBFBNHBGLRO-SFVIPPHHSA-N
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Description

(1R)-(+)-2,10,Camphorsultam is a chiral auxiliary derived from camphor. It is widely used in asymmetric synthesis due to its ability to induce chirality in various chemical reactions. The compound is known for its high enantiomeric purity and stability, making it a valuable tool in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-(+)-2,10,Camphorsultam typically involves the reaction of camphor with sulfamide. The process begins with the oxidation of camphor to camphorquinone, followed by the reaction with sulfamide to form the sultam. The reaction conditions often include the use of solvents like ethanol and pyridine, and reagents such as hydroxylamine hydrochloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-(+)-2,10,Camphorsultam undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form camphorquinone.

    Reduction: Reduction reactions can convert it back to camphor.

    Substitution: It can participate in nucleophilic substitution reactions, where the sultam group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include selenium dioxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include camphorquinone, reduced camphor derivatives, and substituted camphor compounds.

Scientific Research Applications

Asymmetric Synthesis

Chiral Auxiliary Role
(1R)-(+)-2,10-Camphorsultam serves as a chiral auxiliary in asymmetric synthesis. It enhances the selectivity of reactions leading to the formation of specific enantiomers, which is crucial in the pharmaceutical industry for developing drugs with desired therapeutic effects and minimal side effects .

Key Applications in Synthesis :

  • Pharmaceuticals : Utilized for synthesizing chiral intermediates in drug production.
  • Agrochemicals : Plays a role in the synthesis of chiral pesticides and herbicides.

Biological Applications

Synthesis of Bioactive Molecules
The compound is instrumental in synthesizing biologically active molecules, including enzyme inhibitors and natural products. Its ability to induce chirality is valuable for studying enzyme-substrate interactions .

Case Study: Enzyme Inhibitors
Research has demonstrated that (1R)-(+)-2,10-Camphorsultam can be used to synthesize potent enzyme inhibitors, which are critical in treating various diseases. For instance, its derivatives have shown effectiveness against certain cancer cell lines by inhibiting specific enzymes involved in tumor growth .

Industrial Applications

Fine Chemicals Production
In industrial settings, (1R)-(+)-2,10-Camphorsultam is employed in producing fine chemicals and specialty materials. Its role as a chiral auxiliary allows manufacturers to create high-value products with enhanced purity and efficacy .

Recent Innovations

Recent studies have focused on developing novel derivatives of (1R)-(+)-2,10-Camphorsultam for enhanced applications. For example:

  • N-Thiocyanato Derivatives : These derivatives have been synthesized for use as electrophilic thiocyanating reagents, showcasing their utility in creating new compounds with potential biological activity .
  • Chiral Probes : The compound is also being explored as a chiral probe for optical resolution and X-ray crystallographic determination of carboxylic acids .

Mechanism of Action

The mechanism of action of (1R)-(+)-2,10,Camphorsultam involves its ability to induce chirality in chemical reactions. The compound interacts with substrates through its chiral center, influencing the stereochemistry of the reaction products. This is achieved through the formation of diastereomeric intermediates, which are then selectively converted to the desired enantiomers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high enantiomeric purity and stability, making it a preferred choice in asymmetric synthesis. Its ability to induce chirality with high selectivity sets it apart from other similar compounds.

Biological Activity

(1R)-(+)-2,10-Camphorsultam is a chiral sulfonamide compound derived from camphor, known for its diverse biological activities and applications in organic synthesis. This article explores its biological properties, including its use in asymmetric synthesis, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C10H17NO2S
  • Melting Point : 179-186 °C
  • Optical Rotation : +33° in chloroform

The structure of (1R)-(+)-2,10-Camphorsultam includes a sulfonamide functional group, which is significant for its biological activity.

1. Asymmetric Synthesis

One of the primary applications of (1R)-(+)-2,10-Camphorsultam is as a chiral auxiliary in asymmetric synthesis. It has been effectively utilized to synthesize various chiral compounds, including amino acids and other biologically relevant molecules. For instance, it has been employed in the synthesis of:

  • N-Fmoc-S-trityl-α-methylcysteine : The use of (1R)-(+)-2,10-Camphorsultam as a proton source facilitated the efficient asymmetric synthesis of this compound with high enantioselectivity .

2. Enantioresolution

(1R)-(+)-2,10-Camphorsultam has demonstrated effectiveness in the enantioresolution of carboxylic acids through HPLC techniques. This property is crucial for obtaining pure enantiomers for pharmaceutical applications .

Case Study 1: Synthesis of Chiral Isoquinuclidines

A study reported the use of (1R)-(+)-2,10-Camphorsultam in Diels-Alder reactions to synthesize chiral isoquinuclidines with high diastereomeric excess (d.e.). The reaction conditions were optimized using Lewis acids like TiCl4 and HfCl4, yielding products with up to 99% d.e. .

Case Study 2: Antimicrobial Activity

Research on camphor-derived compounds suggests that (1R)-(+)-2,10-Camphorsultam may exhibit antimicrobial properties. In a comparative study involving camphorimine complexes, it was found that certain derivatives showed significant activity against Gram-positive and Gram-negative bacterial strains .

The biological activity of (1R)-(+)-2,10-Camphorsultam may be attributed to its ability to interact with various biological targets:

  • Chirality Transfer : The compound can transfer chirality to prochiral nucleophiles such as β-ketoesters and oxindoles, leading to products with high enantioselectivity .
  • Enzyme Inhibition : It has been suggested that the sulfonamide group can inhibit certain enzymes by mimicking substrate structures or through covalent interactions.

Summary of Research Findings

StudyFindings
Efficient asymmetric synthesis using (1R)-(+)-2,10-Camphorsultam as a chiral auxiliary.
High yields and diastereomeric excess in Diels-Alder reactions facilitated by (1R)-(+)-2,10-Camphorsultam.
Effective enantioresolution of carboxylic acids using HPLC techniques.
Antimicrobial activity observed in camphor-derived complexes containing (1R)-(+)-2,10-Camphorsultam.

Properties

IUPAC Name

(1R)-10,10-dimethyl-4λ6-thia-3-azatricyclo[5.2.1.01,5]decane 4,4-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-11-14(12,13)8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7?,8?,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJNBFBNHBGLRO-SFVIPPHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CNS(=O)(=O)C3C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CC[C@]13CNS(=O)(=O)C3C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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